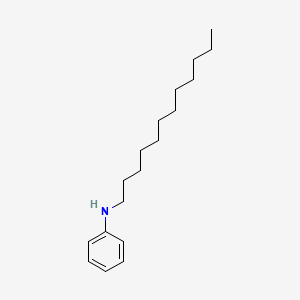

N-Dodecylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-dodecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKYCMRSWKQVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073311 | |

| Record name | N-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3007-74-7 | |

| Record name | N-Dodecylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3007-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dodecylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003007747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-dodecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DODECYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z19F16UMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Dodecylaniline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Dodecylaniline, a versatile secondary amine with significant applications in organic synthesis, materials science, and as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical and physical properties, synthesis methodologies, reactivity, and safe handling protocols.

Core Chemical and Physical Properties

This compound (CAS No. 3007-74-7) is an organic compound characterized by a dodecyl group attached to the nitrogen atom of an aniline molecule.[1][2] This unique structure, combining a long aliphatic chain with an aromatic amine, imparts a distinct set of properties that are crucial for its various applications.[3] The presence of the hydrophobic dodecyl tail enhances its solubility in organic solvents, while the aniline moiety provides a reactive site for a multitude of chemical transformations.[4]

Molecular and Physical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₁N | [2][4][5] |

| Molecular Weight | 261.45 g/mol | [2][4][5][6][7] |

| IUPAC Name | This compound | [2][5] |

| CAS Number | 3007-74-7 | [1][2][5] |

| Appearance | White to yellow or orange solid or liquid | [1] |

| Melting Point | 25 °C | [1][4][7] |

| Boiling Point | 160-161 °C at 2 Torr | [1][7] |

| Flash Point | 181.3 °C | [4] |

| Solubility | Soluble in organic solvents like benzene; low solubility in water.[1][4] |

Note: The boiling point is provided at a reduced pressure. The boiling point at atmospheric pressure is significantly higher, around 373.2°C at 760 mmHg.[4]

Synthesis Methodologies

The synthesis of this compound can be achieved through several established chemical routes. The choice of a particular method often depends on the desired purity, scale of production, and the availability of starting materials.

Alkylation of Aniline

A common and direct method for the synthesis of this compound is the N-alkylation of aniline with a dodecyl halide, such as dodecyl bromide or iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[4]

Experimental Protocol: Synthesis of this compound via Alkylation

Objective: To synthesize this compound by the alkylation of aniline with dodecyl bromide.

Materials:

-

Aniline

-

Dodecyl bromide

-

Potassium carbonate (anhydrous)

-

Toluene (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in anhydrous toluene.

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. While stirring, add dodecyl bromide (1.1 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of toluene.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Reductive Amination

Another synthetic route involves the reductive amination of dodecanal with aniline. This two-step, one-pot reaction first forms an imine intermediate, which is then reduced to the secondary amine.

Conceptual Workflow: Reductive Amination

Caption: Reductive amination pathway for this compound synthesis.

Chemical Reactivity and Applications

The reactivity of this compound is primarily governed by the nucleophilic nitrogen atom and the electrophilic aromatic ring. This dual reactivity makes it a valuable intermediate in the synthesis of a wide range of organic molecules.[1][4]

Key Chemical Reactions

-

Electrophilic Aromatic Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The dodecyl group may exert some steric hindrance, influencing the regioselectivity of these reactions.[4]

-

N-Alkylation and N-Acylation: The nitrogen atom can be further alkylated to form tertiary amines or acylated with acyl chlorides or anhydrides to produce amides.[4]

-

Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions.

Applications in Research and Drug Development

This compound and its derivatives have found utility in several areas of scientific research and industrial applications:

-

Intermediate in Chemical Synthesis: It serves as a crucial building block for the synthesis of more complex molecules, including pharmaceuticals, dyes, and specialty chemicals.[1][3] The long alkyl chain can be exploited to impart specific physical properties, such as lipophilicity, to the final product.

-

Materials Science: Derivatives of this compound are utilized in the production of liquid crystals and conductive polymers.[4] Its amphiphilic nature also makes it suitable for use as a surfactant or emulsifier.[4]

-

Drug Development: In the context of drug development, the this compound scaffold can be incorporated into lead compounds to modulate their pharmacokinetic and pharmacodynamic properties. The dodecyl group can enhance membrane permeability and influence protein binding. Pharmaceutical intermediates like this compound are fundamental in connecting basic chemical research with drug production.[]

Spectroscopic and Spectrometric Analysis

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the protons on the carbon adjacent to the nitrogen, the long aliphatic chain, and the N-H proton.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching vibrations of the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1600 cm⁻¹).[9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and eye irritation.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[4]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Perspectives

While this compound is a well-established chemical intermediate, ongoing research continues to explore its potential in new applications. Further studies are needed to fully understand its mechanism of action in various biological systems and to explore its potential as a scaffold for the development of novel therapeutic agents.[4] A comprehensive evaluation of its toxicological profile and environmental impact is also crucial for its responsible and sustainable use.[4]

References

- Buy this compound | 3007-74-7 - Smolecule. (URL: )

- Understanding this compound (CAS 3007-74-7)

-

This compound | C18H31N | CID 76362 - PubChem. (URL: [Link])

-

Synthesis of a. N-Acetyl-4-n-dodecylaniline - PrepChem.com. (URL: [Link])

-

Dodecylaniline | C18H31N | CID 3015422 - PubChem. (URL: [Link])

- Key Applications of this compound (CAS 3007-74-7) in Modern Chemistry. (URL: )

-

This compound | CAS 3007-74-7 - Matrix Fine Chemicals. (URL: [Link])

-

4-Dodecylaniline | CAS#:104-42-7 | Chemsrc. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (URL: [Link])

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL: [Link])

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 3007-74-7 [smolecule.com]

- 5. This compound | CAS 3007-74-7 [matrix-fine-chemicals.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. N-N-DODECYLANILINE | 3007-74-7 [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Synthetic Versatility and Physicochemical Profile of N-Dodecylaniline: A Technical Guide for Chemical Research and Development

Introduction: Unveiling the Potential of a Long-Chain Aromatic Amine

N-Dodecylaniline (CAS No. 3007-74-7), a secondary aromatic amine, presents a compelling molecular architecture for researchers and synthetic chemists.[1] Its structure, featuring a dodecyl chain appended to the nitrogen atom of an aniline core, imparts a unique combination of hydrophobicity and reactive potential.[2] This duality makes it a valuable intermediate in a multitude of applications, ranging from the synthesis of complex organic molecules and polymers to its potential utility in materials science and as a building block in drug discovery programs.[1][3] This technical guide provides an in-depth exploration of the synthesis, properties, reactivity, and analytical characterization of this compound, offering practical insights for its application in research and development.

Physicochemical Properties: A Marriage of Aliphatic and Aromatic Character

The physicochemical properties of this compound are a direct reflection of its hybrid structure. The long, nonpolar dodecyl tail governs its solubility and physical state, while the aniline moiety dictates its basicity and reactivity.

| Property | Value | Source(s) |

| CAS Number | 3007-74-7 | [4] |

| Molecular Formula | C₁₈H₃₁N | [4] |

| Molecular Weight | 261.45 g/mol | [5] |

| Appearance | White to yellow or orange solid or liquid | [1] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 160-161 °C at 2 Torr | [1] |

| Solubility | Soluble in organic solvents like benzene | [1] |

| Predicted logP | 7.5 | [5] |

| Predicted pKa | 5.05 ± 0.50 | Chemicalize |

The notable lipophilicity, indicated by the high predicted logP value, makes this compound readily soluble in nonpolar organic solvents, a crucial characteristic for its use in many synthetic transformations.[2]

Synthesis and Purification: Accessing the Building Block

Several synthetic routes to this compound have been established, with the most common being the N-alkylation of aniline.[2]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: N-Alkylation of Aniline

This protocol is a representative example for the synthesis of this compound.

Materials:

-

Aniline

-

1-Bromododecane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of aniline (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromododecane (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Purification of the crude this compound can be effectively achieved by flash column chromatography on silica gel.[6][7]

Procedure:

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Characterization: Elucidating the Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for both the aromatic and the aliphatic portions of the molecule. The aromatic protons will appear in the range of δ 6.5-7.5 ppm. The protons of the methylene group attached to the nitrogen (-NH-CH₂-) are expected to be deshielded and appear around δ 3.1 ppm as a triplet. The long alkyl chain will show a complex multiplet in the δ 1.2-1.6 ppm region, with the terminal methyl group appearing as a triplet around δ 0.9 ppm. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (δ 110-150 ppm) and the aliphatic carbons of the dodecyl chain (δ 14-45 ppm). The carbon of the methylene group attached to the nitrogen will be found at approximately δ 44 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.[8]

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons of the dodecyl chain. Weaker absorptions above 3000 cm⁻¹ arise from the C-H stretching of the aromatic ring.

-

C=C Aromatic Stretch: One or more sharp bands in the 1500-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

C-N Stretch: The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 261.[5] The fragmentation pattern is dominated by cleavage of the alkyl chain.[9][10] A prominent fragment is often observed at m/z 106, corresponding to the [C₆H₅NHCH₂]⁺ ion, resulting from cleavage of the bond beta to the nitrogen atom.

Chemical Reactivity: A Versatile Synthetic Platform

The reactivity of this compound is characterized by the interplay between the nucleophilic nitrogen and the electron-rich aromatic ring.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-dodecyl-N-phenylamides.

-

Further Alkylation: Reaction with other alkyl halides can lead to the formation of tertiary amines.

Electrophilic Aromatic Substitution

The N-dodecylamino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[11][12] This allows for the introduction of various functional groups onto the benzene ring. Common electrophilic substitution reactions include:

-

Halogenation: Reaction with bromine or chlorine in the presence of a mild Lewis acid.

-

Nitration: Introduction of a nitro group, typically at the para position.

-

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group.

-

Friedel-Crafts Reactions: While Friedel-Crafts alkylation can be problematic due to over-alkylation and rearrangements, Friedel-Crafts acylation proceeds smoothly to introduce an acyl group at the para position.[13]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 3007-74-7 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 3007-74-7 [matrix-fine-chemicals.com]

- 5. This compound | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

What is N-Dodecylaniline used for in research

An In-Depth Technical Guide to the Research Applications of N-Dodecylaniline

Abstract

This compound (CAS: 3007-74-7), an aromatic amine distinguished by a twelve-carbon alkyl chain attached to the nitrogen atom of an aniline moiety, is a compound of significant interest across diverse scientific disciplines.[1] Its unique amphiphilic structure, combining a hydrophilic amine head with a long, hydrophobic alkyl tail, confers a versatile set of physicochemical properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principal applications of this compound in modern research. We will delve into its pivotal role as a monomer in the synthesis of conductive polymers, its function as a corrosion inhibitor, its utility as a stabilizer in nanoparticle synthesis, and its capacity as a versatile intermediate in organic chemistry. The narrative will emphasize the causal relationships behind experimental choices, provide detailed protocols for key applications, and be grounded in authoritative references to ensure scientific integrity.

Core Properties and Characteristics

This compound is a secondary amine derived from aniline, presenting as a white to yellow or orange solid or liquid, with a melting point of approximately 25°C and a boiling point of 160-161°C at 2 Torr.[2] The molecule's structure is key to its functionality; the aromatic ring and reactive amine group allow for a variety of chemical modifications, such as electrophilic substitution, N-alkylation, and acylation, while the long dodecyl chain imparts significant hydrophobicity, influencing solubility and surface activity.[1][3] This dual nature makes it highly soluble in organic solvents like benzene and valuable in applications requiring specific interfacial properties.[1][2]

| Property | Value | Reference |

| CAS Number | 3007-74-7 | [2] |

| Molecular Formula | C₁₈H₃₁N | [1] |

| Molecular Weight | 261.45 g/mol | [4] |

| Melting Point | 25°C | [2] |

| Boiling Point | 160-161°C @ 2 Torr | [2] |

| Appearance | White to yellow/orange solid or liquid | [2] |

| SMILES | CCCCCCCCCCCCNC1=CC=CC=C1 | [4] |

Applications in Materials Science

The unique molecular architecture of this compound makes it a prime candidate for the development of advanced materials. Its contributions are most notable in the fields of conductive polymers, corrosion inhibition, and nanotechnology.

Synthesis of Conductive Polymers

This compound serves as a functional monomer for the synthesis of poly(N-alkylaniline)s, a class of conductive polymers.[1] These materials are of great interest for applications in electronics, sensors, and electrochromic devices due to their environmental stability, tunable conductivity, and unique redox behavior.[1][5] The long alkyl chain enhances the solubility of the resulting polymer in common organic solvents, which is a significant advantage over the often-intractable parent polyaniline.[6]

The synthesis typically proceeds via chemical oxidative polymerization. The rationale for this method is its relative simplicity and scalability. An oxidizing agent is used to initiate the polymerization of the aniline monomer in an acidic medium, which is necessary to protonate the monomer and facilitate the reaction.[5]

Experimental Protocol: Chemical Oxidative Polymerization of this compound

Objective: To synthesize poly(this compound) for conductivity studies.

Materials:

-

This compound (monomer)

-

Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

-

Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) (acidic medium)[5]

-

Methanol (for washing)

-

Deionized water

Procedure:

-

Monomer Solution Preparation: Dissolve a specific molar amount of this compound in a calculated volume of 1M HCl solution in a reaction vessel. Stir the solution at a controlled temperature (e.g., 0-5°C) using a magnetic stirrer to ensure homogeneity.

-

Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate in 1M HCl solution.

-

Initiation of Polymerization: Add the oxidant solution dropwise to the chilled monomer solution under continuous stirring. The appearance of a dark color indicates the initiation of polymerization.

-

Polymerization Reaction: Allow the reaction to proceed for a set duration (e.g., 24 hours) at the controlled temperature to ensure a high degree of polymerization.[5]

-

Polymer Isolation: Collect the precipitated polymer by filtration.

-

Purification: Wash the collected polymer repeatedly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.

-

Drying: Dry the purified polymer product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Characterization:

-

FTIR Spectroscopy: To confirm the formation of the polymer and identify characteristic functional group vibrations.

-

UV-Vis Spectroscopy: To study the electronic transitions and confirm the conjugated polymer structure.[7]

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the synthesized polymer.[7]

Caption: Workflow for the synthesis of Poly(this compound).

Corrosion Inhibition

Derivatives of dodecylaniline have been investigated as effective corrosion inhibitors for metals, particularly steel in acidic environments.[7][8] The mechanism of inhibition is rooted in the molecule's ability to adsorb onto the metal surface. The nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring facilitate strong adsorption, while the long, hydrophobic dodecyl chain forms a protective barrier, isolating the metal from the corrosive medium.[7] This creates a self-validating system where the molecular structure directly dictates its protective function.

Experimental Protocol: Evaluating Corrosion Inhibition Efficiency

Objective: To quantify the inhibition efficiency of an this compound derivative on carbon steel in 1M HCl.

Methodology: Electrochemical measurements provide rapid and accurate data on corrosion rates.

-

Electrochemical Impedance Spectroscopy (EIS): This technique measures the impedance of the metal-solution interface to an AC signal. An increase in charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective layer.

-

Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (Icorr) is determined from the Tafel plots. A lower Icorr value in the presence of the inhibitor signifies reduced corrosion.[9]

Procedure:

-

Electrode Preparation: A carbon steel specimen is used as the working electrode. Its surface is abraded with emery paper, degreased with acetone, and rinsed with deionized water.

-

Electrolyte Preparation: Prepare a 1M HCl solution (blank) and several solutions containing different concentrations of the this compound derivative inhibitor.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, containing the carbon steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).

-

Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes.

-

EIS Measurement: Perform EIS measurements at OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Potentiodynamic Polarization Measurement: After EIS, conduct potentiodynamic polarization scans from a cathodic potential to an anodic potential relative to OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[7][9]

-

Data Analysis:

-

Model the EIS data using an equivalent circuit to determine Rct.

-

Extrapolate the Tafel plots from the polarization data to determine Icorr.

-

Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 where Icorr_blank and Icorr_inh are the corrosion current densities without and with the inhibitor, respectively.

-

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Nanoparticle Stabilization

In nanotechnology, controlling particle size and preventing aggregation are critical. This compound and its parent compound, aniline, can act as effective stabilizers during the synthesis of metal nanoparticles (e.g., Palladium, Silver).[10] The aniline moiety adsorbs onto the nanoparticle surface, while the bulky dodecyl group provides steric hindrance, creating a repulsive barrier that prevents nanoparticles from coming into close contact and agglomerating.[11] This stabilization is crucial for maintaining the unique properties and functionality of the nanoparticles.[12]

Utility in Organic and Chemical Synthesis

This compound is a valuable building block in organic synthesis due to its reactive amine group and the modulatory effect of its long alkyl chain.[2][3]

-

Dyes and Pigments: It can serve as a precursor for synthesizing various dyes. For instance, the related primary amine, 4-dodecylaniline, is used to synthesize azo dyes like sodium 4-dodecylphenylazosulfonate.[1][13]

-

Pharmaceutical Intermediates: Aniline derivatives are foundational in the synthesis of many pharmaceutical compounds.[14] The dodecyl group can be used to tune the lipophilicity of a target molecule, potentially influencing its pharmacokinetic properties.

-

Surfactants and Emulsifiers: Its amphiphilic nature enables it to function as a surfactant, reducing surface tension, or as an emulsifier to stabilize mixtures of immiscible liquids.[1]

Roles in Biological and Environmental Research

The unique properties of this compound also lend themselves to applications in biological contexts and environmental studies.

Drug Delivery Systems

The hydrophobic dodecyl chain allows derivatives of this compound to interact with lipid bilayers and encapsulate hydrophobic drugs.[1] This opens up possibilities for its use in designing novel drug delivery vehicles like nanoparticles or micelles.[1][15] By encapsulating a therapeutic agent, these systems can improve drug solubility, stability, and potentially enable targeted delivery, thereby enhancing therapeutic efficacy and reducing side effects.[16]

Environmental and Toxicological Studies

Given its industrial use, this compound is a subject of environmental science research.[1] Studies focus on understanding its environmental fate, including degradation pathways and potential toxicity to aquatic life.[1] Research on related compounds like N,N-dimethylaniline has shown developmental toxicity in zebrafish embryos, highlighting the importance of thorough environmental risk assessments for this class of chemicals.[17] The aquatic toxicity of isomers like 4-dodecylaniline is also a noted hazard.[18]

Safety and Handling

This compound is classified as a hazardous chemical. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may be harmful if inhaled.[19] It is also recognized as being very toxic to aquatic life.[18] Therefore, handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted within a certified fume hood to prevent inhalation.[7]

Conclusion and Future Outlook

This compound is a remarkably versatile compound whose utility in research is driven by its distinct molecular structure. From creating advanced materials like conductive polymers and corrosion inhibitors to serving as a key intermediate in organic synthesis, its applications are broad and impactful. Future research will likely focus on synthesizing novel derivatives with enhanced properties for specific applications, such as more efficient hole transport materials for OLEDs, more potent and biodegradable corrosion inhibitors, and targeted nanocarriers for drug delivery. A deeper understanding of its environmental impact and toxicological profile will also be crucial for ensuring its safe and sustainable use in technology and industry.[1]

References

- Understanding this compound (CAS 3007-74-7): A Key Chemical Intermediate. (n.d.). Google Cloud.

- Key Applications of this compound (CAS 3007-74-7) in Modern Chemistry. (2025, October 15). Google Cloud.

- Buy this compound | 3007-74-7. (n.d.). Smolecule.

- Advanced Q&A: Navigating Research and Safety Protocols for 4-Dodecylaniline. (2026, January 9). Google Cloud.

- N,N–di(polyoxyethylene)–4–dodecylaniline as a corrosion inhibitor for steel in hydrochloric acid solutions. (2025, August 7). ResearchGate.

- This compound | C18H31N | CID 76362. (n.d.). PubChem.

- 4-Dodecylaniline 97 104-42-7. (n.d.). Sigma-Aldrich.

- This compound | CAS 3007-74-7. (n.d.). Matrix Fine Chemicals.

- A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. (n.d.). PMC - NIH.

- Synthesis of conducting polymers and their characterization. (2025, August 8). ResearchGate.

- List of synthesis techniques of conductive polymers. (n.d.). ResearchGate.

- Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos. (n.d.). MDPI.

- The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications. (2023, September 6). MDPI.

- Effect of Polymeric stabilizers on the Size and Stability of PLGA Paclitaxel Nanoparticles. (2023, July 19). ResearchGate.

- 4-Dodecylaniline | C18H31N | CID 7701. (n.d.). PubChem.

- Studies Of N-Containing Corrosion Inhibitors In Acidic Solution. (2017, April 10). Research Explorer.

- Aniline as a stabilizer for metal nanoparticles. (2025, August 7). ResearchGate.

- Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids. (2011, September 22). SciSpace.

- Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, February 5). Echemi.

- Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. (n.d.). MDPI.

- Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012, June 1). Walsh Medical Media.

Sources

- 1. Buy this compound | 3007-74-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 3007-74-7 [matrix-fine-chemicals.com]

- 5. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. 4-十二烷基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. echemi.com [echemi.com]

- 15. mdpi.com [mdpi.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. mdpi.com [mdpi.com]

- 18. 4-Dodecylaniline | C18H31N | CID 7701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Amphiphilic Nature of N-Dodecylaniline

An In-Depth Technical Guide to the Molecular Structure and Properties of N-Dodecylaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of this compound (CAS No. 3007-74-7). We will delve into its molecular architecture, physicochemical properties, synthesis, and spectroscopic characterization, with a focus on the practical insights and causality behind experimental methodologies.

This compound is a secondary aromatic amine that possesses a unique molecular structure, combining a hydrophilic aniline head with a long, hydrophobic twelve-carbon alkyl tail.[1][2] This amphiphilic character is the cornerstone of its utility, rendering it soluble in many organic solvents while imparting surfactant-like properties.[1][2] Its molecular formula is C₁₈H₃₁N.[1][3][4][5] The molecule's true value in a research and development context, particularly in pharmaceuticals, lies in its function as a versatile chemical intermediate or building block.[2] The long dodecyl chain can be used to introduce lipophilicity into larger molecules, potentially enhancing their ability to cross biological membranes—a critical aspect of drug design.

Molecular Structure and Physicochemical Properties

The structural foundation of this compound is an aniline molecule where one of the amine protons is substituted with a dodecyl group. This structure dictates its chemical behavior and physical properties.

Molecular Geometry and Bonding

The molecule integrates two distinct geometries. The benzene ring of the aniline moiety is planar, with carbon-carbon bond angles of approximately 120°.[1] The nitrogen atom, bonded to the ring, the dodecyl chain, and a hydrogen atom, exhibits a trigonal pyramidal geometry due to the influence of its lone pair of electrons.[1] The dodecyl chain is a flexible, saturated hydrocarbon tail. This combination of a rigid aromatic ring and a flexible aliphatic chain is key to its applications in materials science, such as in the synthesis of liquid crystals and conductive polymers.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for designing reaction conditions, purification protocols, and storage procedures.

| Property | Value | Source(s) |

| CAS Number | 3007-74-7 | [1][3][4][5] |

| Molecular Formula | C₁₈H₃₁N | [1][3][4][5] |

| Molecular Weight | 261.45 g/mol | [3][4][5][6] |

| IUPAC Name | This compound | [1][3][5] |

| Appearance | White to yellow/orange solid or liquid | [2] |

| Melting Point | 25 °C | [1][2] |

| Boiling Point | 160-161 °C at 2 Torr | [2] |

| Flash Point | 181.3 °C | [1] |

| SMILES | CCCCCCCCCCCCNC1=CC=CC=C1 | [1][3] |

| InChIKey | LQKYCMRSWKQVBQ-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

This compound is most commonly synthesized via the direct N-alkylation of aniline. This method is favored for its straightforward approach and reliable yields.

Synthesis Pathway: Nucleophilic Substitution

The primary synthesis route involves the reaction of aniline with a dodecyl halide (e.g., 1-bromododecane) in the presence of a weak base.[1] Aniline acts as the nucleophile, attacking the electrophilic carbon of the dodecyl halide, while the base, typically potassium carbonate, neutralizes the hydrobromic acid byproduct, driving the reaction to completion.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a self-validating system; successful synthesis is confirmed by the subsequent characterization steps.

Materials:

-

Aniline (freshly distilled)

-

1-Bromododecane

-

Potassium Carbonate (anhydrous)

-

Butanol (or another suitable high-boiling solvent)

-

Absolute Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine freshly distilled aniline (1.0 mol equivalent), 1-bromododecane (1.1 mol equivalents), and anhydrous potassium carbonate (1.5 mol equivalents) in butanol.

-

Causality: Using a slight excess of the alkylating agent ensures complete consumption of the starting aniline. Potassium carbonate is a cost-effective base sufficient to neutralize the HBr formed.

-

-

Reflux: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. Maintain reflux for 48-72 hours.

-

Causality: The high temperature accelerates the Sₙ2 reaction. A nitrogen atmosphere prevents the oxidation of aniline at elevated temperatures.

-

-

Workup: Allow the reaction to cool slightly and filter the hot solution to remove the potassium carbonate and potassium bromide salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the butanol.

-

Purification: Recrystallize the crude residue from absolute ethanol. The product should be collected as off-white crystals.

-

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of ethanol is based on the principle that this compound is soluble in hot ethanol but less soluble at colder temperatures, allowing for its crystallization upon cooling.

-

-

Characterization: Dry the purified crystals and confirm their identity and purity using TLC, melting point analysis, and spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the molecular structure of the synthesized product.

Mass Spectrometry (MS)

The mass spectrum provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

-

Molecular Ion Peak (M⁺): A peak is expected at a mass-to-charge ratio (m/z) of 261, corresponding to the molecular weight of this compound.[5] This peak may be weak due to the molecule's tendency to fragment.[1]

-

Key Fragments: A prominent fragmentation pathway is alpha-cleavage next to the nitrogen atom, leading to the loss of alkyl fragments from the dodecyl chain. A significant peak is often observed at m/z 106, corresponding to the [C₆H₅NHCH₂]⁺ fragment.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic sharp absorption band is expected in the region of 3300-3500 cm⁻¹, indicative of the secondary amine N-H bond.

-

C-H Stretches: Aromatic C-H stretching vibrations appear at >3000 cm⁻¹, while aliphatic C-H stretches from the dodecyl chain appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: The aromatic amine C-N stretch is typically found in the 1250-1350 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

Aromatic Protons: Signals in the δ 6.5-7.5 ppm range are expected for the protons on the benzene ring.

-

N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range, corresponding to the amine proton.

-

Aliphatic Protons: A complex set of signals in the δ 0.8-3.5 ppm range represents the dodecyl chain protons. The terminal methyl group (CH₃) will appear as a triplet around δ 0.9 ppm. The methylene group (CH₂) attached to the nitrogen will be deshielded and appear further downfield compared to the other methylene groups.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals will appear in the δ 110-150 ppm region.

-

Aliphatic Carbons: Signals for the dodecyl chain carbons will be observed in the δ 14-45 ppm range.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of organic molecules.[2]

-

Surfactants and Dyes: Its amphiphilic nature makes it a precursor for surfactants and specialty dyes.[1]

-

Materials Science: Derivatives are explored for use as hole transport materials in Organic Light-Emitting Diodes (OLEDs) and in the formation of liquid crystals.[1]

-

Drug Development: In the pharmaceutical sector, the lipophilic dodecyl chain is of particular interest. It can be incorporated into a drug candidate to modulate its solubility and pharmacokinetic profile.[] By increasing a molecule's lipid solubility, its ability to be absorbed and transported across cell membranes can be enhanced.[] This makes this compound a valuable starting material for creating lipid-soluble drug carriers or for synthesizing active pharmaceutical ingredients (APIs) where lipophilicity is a desired trait.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount.

-

Hazards: this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][5] It is known to cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.[8]

References

-

This compound | CAS 3007-74-7. Matrix Fine Chemicals. [Link]

-

This compound | C18H31N | CID 76362. PubChem, National Institutes of Health. [Link]

-

Dodecylaniline | C18H31N | CID 3015422. PubChem, National Institutes of Health. [Link]

-

Synthesis of N,N-dioctadecylaniline. PrepChem.com. [Link]

-

4-Dodecylaniline | C18H31N | CID 7701. PubChem, National Institutes of Health. [Link]

-

4-Dodecylaniline (CAS 104-42-7): Technical Specifications & Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Dodecylaniline from Aniline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Dodecylaniline (CAS: 3007-74-7) is a secondary aromatic amine with significant utility as a chemical intermediate in the synthesis of pharmaceuticals, dyes, surfactants, and specialty polymers.[1][2][3] Its structure, which combines a reactive aniline moiety with a long, hydrophobic dodecyl chain, makes it a versatile building block for introducing specific physicochemical properties into larger molecules.[1][2] This guide provides an in-depth analysis of the primary synthetic routes from aniline to this compound, designed for professionals in research and drug development. We will dissect three core strategies: classical direct alkylation, controlled reductive amination, and modern catalytic "borrowing hydrogen" methods. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to enable researchers to select and optimize the most suitable pathway for their specific laboratory or industrial requirements.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a twelve-carbon alkyl chain attached to the nitrogen atom of an aniline molecule.[4][5] This amphiphilic structure—a hydrophilic amine head and a lipophilic alkyl tail—is central to its applications.[1] In drug development, the dodecyl group can be used to modulate a molecule's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. As a chemical intermediate, its value lies in the reactivity of the N-H bond, which allows for further functionalization.[1][2][]

The synthesis of this compound from aniline can be approached through several distinct chemical philosophies. These range from traditional, stoichiometric reactions to advanced, sustainable catalytic processes that offer high atom economy and minimal waste. Understanding the underlying mechanisms, advantages, and limitations of each approach is critical for developing robust, scalable, and environmentally conscious synthetic protocols.

Core Synthetic Strategies for this compound

This section provides a detailed examination of the most viable methods for synthesizing this compound from aniline. Each strategy is presented with a mechanistic rationale, a detailed experimental protocol, and expert insights into the key process parameters.

Strategy 1: Direct N-Alkylation with Dodecyl Halides (The Classical Approach)

This method represents the most traditional pathway to N-alkylanilines, relying on the nucleophilic substitution (SN2) reaction between aniline and a dodecyl halide (e.g., 1-bromododecane).

Mechanism and Rationale: Aniline acts as a nucleophile, attacking the electrophilic carbon atom of the dodecyl halide, displacing the halide ion. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for subsequent reaction. While straightforward, this method's primary drawback is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-didodecylaniline) and quaternary ammonium salts, which can complicate purification and reduce the yield of the desired secondary amine.

Experimental Protocol: N-Alkylation using Dodecyl Bromide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add aniline (1.0 eq.), 1-bromododecane (1.1 eq.), and anhydrous potassium carbonate (K₂CO₃) (1.5 eq.).

-

Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 80-100 °C and maintain stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[2]

Data Presentation: Process Parameters for Direct N-Alkylation

| Parameter | Value/Condition | Rationale & Causality |

| Alkylating Agent | 1-Bromododecane or 1-Iodododecane | Iodides are more reactive but more expensive; bromides offer a good balance of reactivity and cost. |

| Base | K₂CO₃, Na₂CO₃, or Triethylamine | A non-nucleophilic base is crucial to neutralize the HBr/HI byproduct without competing with aniline. Carbonates are cost-effective and easily removed. |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents stabilize the transition state of the SN2 reaction, accelerating the rate. |

| Temperature | 80–100 °C | Provides sufficient thermal energy to overcome the activation barrier without causing significant solvent loss or degradation. |

| Stoichiometry | Slight excess of alkyl halide | A slight excess can drive the reaction to completion but increases the risk of dialkylation. Careful control is needed. |

Strategy 2: Reductive Amination with Dodecanal (A Controlled Pathway)

Reductive amination is a powerful and highly selective method for forming C-N bonds that largely avoids the over-alkylation issues seen with direct alkylation.[7][8] The process occurs in a one-pot fashion by first forming an imine intermediate from aniline and dodecanal, which is then immediately reduced to the target amine.[9]

Mechanism and Rationale: The reaction begins with the acid-catalyzed condensation of aniline and dodecanal to form a Schiff base (an imine). This intermediate is stable enough to be formed in situ but is readily reduced by a selective reducing agent. The key to this method's success is the choice of a reductant that is mild enough not to reduce the starting aldehyde but potent enough to reduce the C=N double bond of the imine.[7] Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation.[7]

Visualization: Reductive Amination Workflow

Caption: One-pot reductive amination pathway.

Experimental Protocol: Reductive Amination using Dodecanal

-

In a round-bottom flask, dissolve aniline (1.0 eq.) and dodecanal (1.05 eq.) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of acetic acid (approx. 5 mol%) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

In a separate vessel, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in the same solvent.

-

Slowly add the NaBH₃CN solution to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

Stir the reaction at room temperature for 12-18 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.

-

Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of 1 M HCl until gas evolution ceases.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or vacuum distillation.

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Conditions | Pros | Cons |

| NaBH₃CN | Methanol, pH 6-8 | Highly selective for imines over aldehydes. | Toxic (cyanide byproduct), requires careful quenching. |

| NaBH(OAc)₃ | Dichloroethane (DCE) | Less toxic than NaBH₃CN, effective. | Moisture sensitive. |

| H₂ / Pd/C | Ethanol, H₂ atmosphere[10] | "Green" reductant, high yield. | Requires specialized hydrogenation equipment. |

Strategy 3: Catalytic N-Alkylation with 1-Dodecanol (The Green Chemistry Approach)

This modern strategy, known as the "borrowing hydrogen" or "hydrogen autotransfer" reaction, is a highly atom-economical and environmentally benign method for N-alkylation.[11][12] It uses a stable and readily available alcohol (1-dodecanol) as the alkylating agent, with water being the only theoretical byproduct.[11]

Mechanism and Rationale: The catalytic cycle is a sophisticated, multi-step process mediated by a transition metal catalyst (e.g., based on Nickel, Ruthenium, or Iridium).[13][14][15]

-

Oxidation: The metal catalyst temporarily "borrows" two hydrogen atoms from 1-dodecanol, oxidizing it to dodecanal in situ.

-

Condensation: The newly formed dodecanal condenses with aniline to form the corresponding imine, releasing a molecule of water.

-

Reduction: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to this compound.

-

Catalyst Regeneration: The catalyst is regenerated and ready to start a new cycle. This process avoids the use of stoichiometric reagents and hazardous alkyl halides, making it a prime example of green chemistry.

Visualization: "Borrowing Hydrogen" Catalytic Cycle

Caption: The catalytic cycle of N-alkylation via borrowing hydrogen.

Experimental Protocol: Nickel-Catalyzed N-Alkylation with 1-Dodecanol This protocol is based on methodologies reported for nickel-catalyzed systems.[13][14]

-

To an oven-dried Schlenk tube, add the nickel catalyst (e.g., NiBr₂ with a suitable ligand, 2-5 mol%), 1-dodecanol (1.0 eq.), aniline (1.2 eq.), and a base such as potassium tert-butoxide (t-BuOK) (1.2 eq.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a high-boiling, anhydrous solvent such as toluene or xylene.

-

Seal the tube and heat the mixture to 120-140 °C in an oil bath for 24-48 hours.

-

Monitor the reaction by GC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the mixture with water and brine to remove the base and any water-soluble species.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or vacuum distillation.

Data Presentation: Comparison of Catalytic Systems

| Catalyst System | Temperature (°C) | Base | Key Advantages |

| Nickel-based [13][14] | 130-140 | t-BuOK | Earth-abundant metal, cost-effective, high selectivity. |

| Ruthenium-based [11] | 100-120 | K₂CO₃ | Often highly efficient at lower temperatures. |

| Iridium-based [15][16] | 100-110 | None needed in some cases | Very active, can operate under base-free conditions. |

| Manganese-based [12] | 100-130 | t-BuOK | Utilizes a non-precious, benign metal. |

Comparative Analysis and Method Selection

The choice of synthetic route depends heavily on the specific needs of the researcher, including scale, budget, available equipment, and environmental considerations.

Visualization: Decision Workflow for Synthesis Route Selection

Caption: A decision tree for selecting the optimal synthetic method.

Summary Table of Synthetic Strategies

| Metric | Direct Alkylation | Reductive Amination | Borrowing Hydrogen |

| Selectivity | Low (risk of over-alkylation) | High (excellent mono-alkylation) | High |

| Atom Economy | Moderate | Good | Excellent |

| Key Reagents | Dodecyl Halide, Base | Dodecanal, Reductant | 1-Dodecanol, Catalyst, Base |

| Byproducts | Halide Salts | Spent Reductant Salts | Water |

| Safety Concerns | Alkyl halides can be irritants. | Toxic reductants (e.g., NaBH₃CN). | High temperatures, flammable solvents. |

| Ideal Application | Small-scale, cost-sensitive synthesis where purification is straightforward. | When high purity and selectivity for the secondary amine are paramount. | Large-scale, environmentally conscious manufacturing. |

Purification and Final Characterization

Regardless of the synthetic method chosen, a robust purification and characterization protocol is essential to validate the identity and purity of the final product.

-

Purification: For laboratory scale, column chromatography using a hexane/ethyl acetate gradient on silica gel is typically effective. For larger scales, vacuum distillation is the preferred method, given this compound's high boiling point (160-161 °C at 2 Torr).[2]

-

Characterization:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the aniline ring, a triplet for the N-H proton, and a complex set of multiplets for the long aliphatic dodecyl chain.

-

¹³C NMR: Will show distinct peaks for the aromatic carbons and a series of peaks corresponding to the 12 carbons of the alkyl chain.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 261.45, corresponding to the molecular weight of C₁₈H₃₁N.[4]

-

Infrared (IR) Spectroscopy: A characteristic N-H stretching band should be visible around 3400 cm⁻¹.

-

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[17]

-

Aniline: Toxic and readily absorbed through the skin.

-

1-Bromododecane: Can cause skin and eye irritation.

-

Dodecanal: Can cause irritation.

-

This compound: May cause skin and eye irritation; handle with care.[1]

Conclusion

The synthesis of this compound from aniline can be accomplished through multiple effective routes. While classical direct alkylation offers simplicity, modern methods like reductive amination and catalytic borrowing hydrogen provide superior control, selectivity, and environmental sustainability. For drug development professionals and researchers, the borrowing hydrogen approach using 1-dodecanol stands out as the most elegant and forward-looking strategy, aligning with the principles of green chemistry while delivering high efficiency. The selection of the optimal method should be a deliberate choice based on a thorough evaluation of project goals, available resources, and safety considerations.

References

- Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). Indian Journal of Chemical Technology.

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017). ACS Catalysis. [Link]

-

Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. (2016). ACS Catalysis. [Link]

- N‐Alkylation of aniline with various alcohols catalyzed by 2.[a]. (n.d.).

- Catalytic N-Alkylation of Anilines. (n.d.).

- Reductive aminations of ketones with aniline (Aq‐Fe, NaBH4, CPME, 40 °C... (n.d.).

-

Understanding this compound (CAS 3007-74-7): A Key Chemical Intermediate. (n.d.). Chemical Intermediate. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

- One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (n.d.).

-

Reductive Amination. (n.d.). Chemistry Steps. [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reductive amination of tertiary anilines and aldehydes. (2013). PubMed. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

- Process for preparation of alkylaniline. (n.d.).

- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.).

-

Key Applications of this compound (CAS 3007-74-7) in Modern Chemistry. (2025). Chemical Intermediate. [Link]

-

General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]

- A plausible mechanism for the N-alkylation of aniline and alcohol. (n.d.).

- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... (n.d.).

-

This compound | CAS 3007-74-7. (n.d.). Matrix Fine Chemicals. [Link]

-

Advanced Q&A: Navigating Research and Safety Protocols for 4-Dodecylaniline. (2026). NINGBO INNO PHARMCHEM CO., LTD. [Link]

- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. (n.d.).

-

This compound. (n.d.). PubChem. [Link]

Sources

- 1. Buy this compound | 3007-74-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CAS 3007-74-7 [matrix-fine-chemicals.com]

- 5. This compound | C18H31N | CID 76362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

Spectroscopic data of N-Dodecylaniline (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of N-Dodecylaniline

Introduction: The Molecular Blueprint of this compound

This compound (CAS 3007-74-7), a secondary aromatic amine with the molecular formula C₁₈H₃₁N, is a compound of significant interest in modern chemistry.[1][2] Its molecular architecture, featuring a long, hydrophobic dodecyl chain appended to a hydrophilic aniline head, imparts amphiphilic properties that make it a valuable intermediate.[1] This structure is a cornerstone in the synthesis of dyes, specialty surfactants, conductive polymers, and other complex organic molecules.[1][3][4] For researchers and drug development professionals, an unambiguous confirmation of its identity and purity is not merely a procedural step but a prerequisite for reliable and reproducible downstream applications.

This guide serves as a comprehensive technical resource on the core spectroscopic techniques used to elucidate the structure of this compound. As a Senior Application Scientist, my objective is not just to present data, but to provide a field-proven perspective on why specific spectral features appear and how to leverage them for definitive characterization. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing the causality behind experimental choices and providing a framework for robust, self-validating analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can construct a detailed map of the this compound structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR provides a quantitative and qualitative count of the different types of hydrogen atoms (protons) in a molecule and reveals their neighboring environments.

Expertise & Causality: The chemical environment dictates a proton's resonance frequency (chemical shift, δ). In this compound, the electron-donating nature of the secondary amine group and the electronegativity of the nitrogen atom cause predictable shifts in the signals of adjacent protons, allowing for clear assignment. The long alkyl chain creates distinct aliphatic signals, while the phenyl group produces characteristic aromatic resonances.

Interpreting the ¹H NMR Spectrum:

-

Aromatic Protons (C₆H₅-): The five protons on the phenyl ring are influenced by the electron-donating -NH- group. This causes them to be shielded relative to benzene, appearing in the δ 6.6-7.3 ppm range. The ortho (2,6), meta (3,5), and para (4) protons will have slightly different chemical shifts, resulting in a series of multiplets.

-

Amine Proton (-NH-): The proton on the nitrogen typically appears as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

Methylene Protons adjacent to Nitrogen (-NH-CH₂-): These two protons are deshielded by the adjacent electronegative nitrogen atom, causing them to resonate downfield from other alkyl protons, typically around δ 3.1 ppm as a triplet.

-

Alkyl Methylene Protons (-(CH₂)₁₀-): The ten methylene groups in the middle of the dodecyl chain have very similar chemical environments, resulting in a large, overlapping multiplet in the δ 1.2-1.4 ppm region.

-

Terminal Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded and appear furthest upfield, typically as a triplet around δ 0.9 ppm, due to coupling with the adjacent CH₂ group.

Quantitative Data Summary: ¹H NMR

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho, meta, para) | ~ 6.6 - 7.3 | Multiplet | 5H |

| Amine (-NH-) | Variable | Broad Singlet | 1H |

| Methylene (-NH-CH₂ -) | ~ 3.1 | Triplet | 2H |

| Bulk Methylene (-(CH₂ )₁₀-) | ~ 1.2 - 1.4 | Multiplet | 20H |

| Terminal Methyl (-CH₃ ) | ~ 0.9 | Triplet | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer involves acquiring 16-32 scans with a relaxation delay of 1-2 seconds.

-

Processing: Fourier transform the resulting Free Induction Decay (FID) signal. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

Workflow Visualization: ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the number and type of carbon atoms in a molecule.

Expertise & Causality: While the ¹³C isotope is much less abundant than ¹H, techniques like proton decoupling allow for the acquisition of clean spectra where each unique carbon atom appears as a single line. The chemical shift of each carbon is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule's carbon skeleton.

Interpreting the ¹³C NMR Spectrum:

-

Aromatic Carbons: The six carbons of the phenyl ring typically resonate between δ 110-150 ppm.[1] The carbon atom directly attached to the nitrogen (ipso-carbon) is significantly affected, as are the ortho, meta, and para carbons, leading to four distinct signals for the substituted ring.

-

Aliphatic Carbons: The twelve carbons of the dodecyl chain appear in the upfield region (δ 14-45 ppm). The carbon directly bonded to the nitrogen (-NH-C H₂-) is the most deshielded of the aliphatic carbons. The long chain results in a cluster of signals around δ 22-32 ppm, with the terminal methyl carbon appearing at the most upfield position (~δ 14 ppm).

Quantitative Data Summary: ¹³C NMR

| Assigned Carbons | Chemical Shift (δ, ppm) |

| Aromatic (ipso, ortho, meta, para) | ~ 112 - 148 |

| Methylene (-NH-C H₂-) | ~ 44 |

| Bulk Methylene (-(C H₂)₁₀-) | ~ 22 - 32 |

| Terminal Methyl (-C H₃) | ~ 14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (20-50 mg) may be beneficial.

-

Instrument Setup: Use the same locked and shimmed conditions as the ¹H experiment.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C and its longer relaxation times, many more scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected to yield the final spectrum.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Each functional group (e.g., N-H, C-H, C=C) has a characteristic vibrational frequency. For this compound, the spectrum is a superposition of the vibrations from the secondary aromatic amine and the long aliphatic chain. The presence and position of these specific absorption bands provide direct evidence for the molecule's key structural components.

Interpreting the IR Spectrum:

-

N-H Stretch: A sharp to medium intensity band around 3400 cm⁻¹ is a hallmark of the N-H bond in a secondary amine.[1]

-

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong, sharp bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the numerous C-H bonds in the dodecyl chain.

-